molecular formula C17H21N3O3 B1258907 2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

Cat. No. B1258907
M. Wt: 315.37 g/mol
InChI Key: NWXCDQHBVVPPTL-PBWFPOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester is a member of quinazolines.

Scientific Research Applications

Synthesis and Characterization

  • Cephem Derivatives for ADEPT Approaches : This compound has been utilized in the synthesis of new cephalosporin derivatives, highlighting its potential in antibiotic development. The study detailed the total NMR characterization of such derivatives, emphasizing its role in drug carrier systems for various drugs with amino groups (Blau et al., 2008).

  • Fragmentation Reactions : Research has explored its fragmentation reactions, leading to the synthesis of cis-5-amidino-pyrrolidine-2-acetic acid derivatives. This has implications in structural modifications and combinatorial syntheses (Weber et al., 2005).

  • Pfitzinger Reaction : The compound has been used in the Pfitzinger reaction with heterocyclic ketones, leading to the synthesis of various quinoline-4-carboxylic acids. These acids have shown potential in forming derivatives useful for pharmaceutical applications (Moskalenko et al., 2011).

Molecular Structure and Configuration

  • Configurational Correlation Studies : Studies have been conducted to understand the molecular configuration of similar compounds, which can help in determining the pharmaceutical relevance of the compound (Christov & Palamareva, 2007).

  • Chiral Compound Synthesis : Research into the synthesis of chiral cyclic amino acid esters related to this compound has been conducted, contributing to the understanding of its structural and stereoisomeric properties (Moriguchi et al., 2014).

Potential in Drug Development

  • Dipeptide Mimetics : The compound has been used in the synthesis of stereopure 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, contributing to the development of novel dipeptide mimetics (Mulzer et al., 2000).

  • Active Metabolite Synthesis : Its derivatives have been used in synthesizing active metabolites of potent PI3 kinase inhibitors, showcasing its relevance in cancer treatment research (Chen et al., 2010).

  • Antiviral Activity : Derivatives of this compound have been synthesized and tested for antiviral activity, although no significant activity was found against certain viruses (Ivashchenko et al., 2014).

properties

Product Name

2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21/h2-5,12-14H,6-10H2,1H3,(H,18,21)/t12-,13+,14?

InChI Key

NWXCDQHBVVPPTL-PBWFPOADSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O

SMILES

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 2
Reactant of Route 2
2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 3
Reactant of Route 3
2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 4
Reactant of Route 4
2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 5
Reactant of Route 5
2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 6
Reactant of Route 6
2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

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